dimethyl 4,6-dibromoisophthalate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 4,6-dibromobenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-6(10(14)16-2)8(12)4-7(5)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSMQCGJPOCKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577780 | |
| Record name | Dimethyl 4,6-dibromobenzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90766-77-1 | |
| Record name | Dimethyl 4,6-dibromobenzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Halogenated Aromatic Carboxylates As Synthons
Halogenated aromatic carboxylates are pivotal synthons in organic synthesis. The term "synthon" refers to a conceptual fragment of a molecule used in retrosynthetic analysis to devise a synthetic route. These halogenated compounds are prized for their dual reactivity: the carboxylate groups can participate in esterification and amidation reactions, while the halogen atoms serve as reactive handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual functionality allows for the construction of complex molecular frameworks with a high degree of control and efficiency. The presence of halogens also modulates the electronic properties of the aromatic ring, influencing the regioselectivity of subsequent reactions.
Overview of Isophthalate Scaffolds in Material Science and Synthetic Chemistry
Isophthalate (B1238265) scaffolds, characterized by a benzene (B151609) ring with two carboxyl groups at the 1 and 3 positions, are fundamental components in both material science and synthetic chemistry. In material science, the rigid and angular disposition of the carboxylate groups makes them ideal linkers for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit porous structures with high surface areas, making them suitable for applications in gas storage, separation, and catalysis. In synthetic chemistry, the isophthalate core provides a robust and predictable platform for the synthesis of new polymers, dendrimers, and other macromolecular structures. The ability to modify the isophthalate ring with various substituents further expands their utility, allowing for the creation of materials with tailored properties.
Research Trajectory of Dimethyl 4,6 Dibromoisophthalate in Contemporary Organic Research
Classical and Contemporary Synthetic Routes to the Isophthalate Core
The formation of the this compound molecule is primarily achieved through a two-stage process: the introduction of bromine atoms onto an aromatic ring followed by the conversion of carboxylic acid functionalities into their corresponding methyl esters.
Regioselective Bromination of Aromatic Precursors
The strategic placement of two bromine atoms at the 4 and 6 positions of the isophthalate core is a critical step that dictates the identity of the final product. This is typically accomplished through the electrophilic aromatic substitution of a suitable precursor.
One of the fundamental routes to 4,6-dibromoisophthalic acid, the precursor to its dimethyl ester, begins with the bromination of m-xylene (B151644). The two methyl groups on m-xylene are ortho, para-directing, which guides the incoming bromine electrophiles to the desired 4 and 6 positions, as well as the 2 position. To achieve the desired 4,6-disubstitution, careful control of reaction conditions is necessary to favor this isomer over others.
Following the regioselective dibromination to form 4,6-dibromo-m-xylene, the methyl groups are oxidized to carboxylic acids. This oxidation is a crucial step that transforms the hydrocarbon precursor into the isophthalic acid derivative. A common and effective oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄). The reaction is typically carried out under reflux conditions to ensure the complete conversion of the methyl groups to carboxylic acids, yielding 4,6-dibromoisophthalic acid.
Alternatively, direct bromination of isophthalic acid itself can be employed. This method involves treating isophthalic acid with bromine in a strong acidic medium, such as concentrated nitric acid or oleum (B3057394) (fuming sulfuric acid). vulcanchem.com Despite the deactivating nature of the carboxylic acid groups, these harsh conditions can facilitate the desired dibromination.
Another approach involves the use of N-bromosuccinimide (NBS), a versatile and often milder brominating agent. mdma.chnih.gov NBS can be used for the regioselective bromination of various aromatic compounds, and its reactivity can be tuned by the choice of solvent and catalyst. mdma.chnih.govnih.gov For instance, the use of NBS in acetonitrile (B52724) can provide a mild and regiospecific method for nuclear bromination. mdma.ch
| Precursor | Brominating Agent | Key Intermediates |
| m-Xylene | Bromine (Br₂) | 4,6-dibromo-m-xylene |
| Isophthalic Acid | Bromine in H₂SO₄/Oleum | 4,6-dibromoisophthalic acid |
| Activated Aromatics | N-Bromosuccinimide (NBS) | Brominated aromatic derivatives |
Esterification Techniques for Carboxylic Acid Intermediates
Once 4,6-dibromoisophthalic acid is obtained, the next step is the conversion of its two carboxylic acid groups into methyl esters. This is a critical transformation to produce the final target compound, this compound.
The most common method for this esterification is the Fischer esterification, which involves reacting the dicarboxylic acid with an excess of methanol in the presence of an acid catalyst. operachem.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which makes the carbonyl carbon more electrophilic. youtube.com A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst. To drive the reversible reaction towards the product side, an excess of methanol is typically used, and the water formed during the reaction can be removed. masterorganicchemistry.comyoutube.com
An alternative and highly effective method for the esterification of 4,6-dibromoisophthalic acid involves the use of thionyl chloride (SOCl₂) as a catalyst with methanol. vulcanchem.com This method proceeds through the formation of an acid chloride intermediate, which is highly reactive towards nucleophilic attack by methanol. This approach is often faster and can lead to higher yields compared to the traditional Fischer esterification.
| Reagent | Catalyst | Temperature (°C) | Product | Reported Yield |
| Methanol | H₂SO₄ | 120 | This compound | 49.3% vulcanchem.com |
| Methanol | Thionyl Chloride (SOCl₂) | Not specified | This compound | Not specified vulcanchem.com |
Considerations for Yield Optimization and Purity in Preparative Chemistry
In any synthetic procedure, maximizing the yield of the desired product while ensuring high purity is of paramount importance, both in laboratory-scale preparations and in industrial manufacturing.
Industrial Scale Synthesis Methodologies
On an industrial scale, the synthesis of this compound requires careful consideration of economic and practical factors. The choice of starting materials is crucial, with readily available and economically viable compounds like isophthalic acid being preferred. trea.com
Patents describing the preparation of bromoisophthalic acid compounds highlight methods that are amenable to large-scale production. googleapis.com These often involve carrying out the esterification reaction in an autoclave under pressure and at elevated temperatures, for example, at 120°C with methanol and sulfuric acid as a catalyst. googleapis.com This allows the reaction to be completed in a shorter time frame.
Ester Group Functionalization and Derivatization
Hydrolysis of Methyl Esters to Carboxylic Acids
The conversion of the methyl ester functionalities of this compound into carboxylic acids is a fundamental transformation, yielding 4,6-dibromoisophthalic acid. This reaction is a standard ester hydrolysis, which can be achieved under either acidic or basic conditions.
Under basic conditions, a process known as saponification, the ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide (B1231860) leaving group. A subsequent acid-base reaction between the newly formed carboxylic acid and the methoxide, or excess hydroxide, results in the formation of a carboxylate salt. An acidic workup is then required to protonate the carboxylate and furnish the final dicarboxylic acid product.
Alternatively, acid-catalyzed hydrolysis can be employed. youtube.com This method involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an excess of water. youtube.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. youtube.com This process is reversible and typically requires forcing conditions, such as high temperatures, to drive the equilibrium towards the formation of the carboxylic acid and methanol. youtube.com
The resulting product, 4,6-dibromoisophthalic acid, is a valuable intermediate in the synthesis of polymers and organic light-emitting materials.
| Reactant | Reagents/Conditions | Product |
| This compound | 1. NaOH (aq), Heat 2. H₃O⁺ | 4,6-dibromoisophthalic acid |
| This compound | H₂SO₄ (aq), Heat | 4,6-dibromoisophthalic acid |
Intramolecular Cyclization and Rearrangement Pathways
The structure of this compound offers the potential for the construction of more complex molecular architectures, such as polycyclic aromatic systems, through intramolecular reactions. These transformations are key in synthetic organic chemistry for building rigid, planar molecules with interesting electronic and photophysical properties.
Intramolecular Friedel-Crafts Acylation
Intramolecular Friedel-Crafts acylation is a powerful method for the formation of new rings, creating bicyclic or polycyclic compounds. masterorganicchemistry.com This reaction involves the acylation of an aromatic ring by an acyl group that is already part of the same molecule, typically tethered by a flexible chain. masterorganicchemistry.com For this to be applicable to this compound, the molecule would first need to be modified to contain a second aromatic ring that can be acylated.
A hypothetical pathway to a polycyclic system could involve the conversion of the methyl esters into more reactive acyl chlorides. This is commonly achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4,6-dibromoisophthaloyl dichloride could then undergo a standard intermolecular Friedel-Crafts acylation with an aromatic substrate, such as benzene (B151609), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would attach two benzoyl groups to the central ring.
If one of the ester groups were first selectively converted to a phenylacetyl group, for instance, the resulting molecule would possess the necessary structural elements for an intramolecular Friedel-Crafts acylation. The carboxylic acid functionality could then be activated, and in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or methanesulfonic acid (MSA), it could cyclize onto the appended phenyl ring to form a new six-membered ring, leading to a polycyclic aromatic ketone. masterorganicchemistry.com The success of such a cyclization is generally highest for the formation of five, six, or seven-membered rings. masterorganicchemistry.com
| Starting Material | Reagents/Conditions | Intermediate | Reagents/Conditions | Potential Product |
| This compound | 1. Selective Hydrolysis 2. SOCl₂ | Mono-acyl chloride derivative | Benzene, AlCl₃ | Phenyl ketone derivative |
| Phenyl ketone derivative | 1. Hydrolysis of remaining ester 2. SOCl₂ | Acyl chloride | PPA or MSA, Heat | Polycyclic Aromatic Ketone |
Meinwald Rearrangement in Polycyclic Aromatic System Synthesis
The Meinwald rearrangement is a Lewis acid-catalyzed isomerization of an epoxide to a carbonyl compound, specifically an aldehyde or a ketone. nih.gov The reaction mechanism is initiated by the coordination of the Lewis acid to the epoxide oxygen, followed by the opening of the epoxide ring to form a carbocation intermediate. nih.gov A subsequent 1,2-hydride or alkyl/aryl shift leads to the formation of the carbonyl product. nih.gov This rearrangement is a valuable tool in organic synthesis for accessing carbonyl compounds from epoxides. nih.gov
For the Meinwald rearrangement to be applied in the synthesis of a polycyclic system derived from this compound, a multi-step synthetic sequence would first be necessary to introduce an epoxide functionality in a suitable position. A hypothetical precursor could be a styrenyl derivative of this compound, where one of the ester groups has been converted into a vinyl group attached to another aromatic ring.
This styrenyl derivative could then be subjected to epoxidation, for example, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide. This epoxide, upon treatment with a Lewis acid catalyst, could then undergo a Meinwald rearrangement. Depending on the substitution pattern, this could potentially lead to a ring-expanded polycyclic ketone. The choice of Lewis acid can be critical, with common catalysts including bismuth triflate (Bi(OTf)₃) and aluminum trichloride (B1173362) (AlCl₃). acs.org While this represents a theoretically plausible route to a polycyclic system, it is a complex, multi-step pathway that is not commonly employed for this class of compounds.
| Catalyst Type | Examples | Typical Application |
| Metal Triflates | Bi(OTf)₃, Sc(OTf)₃, Er(OTf)₃ | Rearrangement of aliphatic and aromatic epoxides. nih.govacs.orgresearchgate.net |
| Metal Halides | AlCl₃, InCl₃ | Rearrangement of spiro-epoxides and other substituted epoxides. acs.org |
| Porphyrin Complexes | Cr(TPP)OTf, [Al(porphyrin)]⁺[Co(CO)₄]⁻ | Regio- and stereoselective rearrangement of epoxides. nih.govrsc.org |
| Organic Bases | DABCO | Chemospecific rearrangement of terminal epoxides. organic-chemistry.org |
Applications of Dimethyl 4,6 Dibromoisophthalate in the Synthesis of Functional Organic Materials
A Versatile Precursor for Polycyclic Aromatic Hydrocarbons (PAHs) and Heteroaromatic Compounds
The presence of two reactive bromine sites allows for the extension of the aromatic system through various cross-coupling reactions, while the ester groups can be hydrolyzed, decarboxylated, or transformed into other functional groups. This dual reactivity makes dimethyl 4,6-dibromoisophthalate a valuable precursor for a range of complex aromatic structures.
Synthesis of Heterocyclic Nanographenes and Related π-Extended Systems
While direct synthesis of large nanographenes from this compound is an area of ongoing research, the principles of convergent synthesis in PAH chemistry suggest its potential as a key building block. The dibromo functionality allows for participation in reactions like the Suzuki or Stille coupling, enabling the fusion of multiple aromatic units. For instance, a dialkyl 4,6-dibromoisophthalate can be envisioned as a central core to which other aromatic or heteroaromatic fragments are attached, leading to the formation of π-extended systems. Subsequent intramolecular cyclization reactions, often facilitated by the ester functionalities after their conversion to other groups, could then lead to the formation of larger, planar nanographene-like structures. The precise substitution pattern of the isophthalate (B1238265) is crucial for directing the regiochemistry of these annulation reactions, thereby controlling the final shape and electronic properties of the resulting polycyclic system.
Construction of Pentacene (B32325) Derivatives with Defined Symmetries (e.g., C2v Pentacenes)
The synthesis of pentacene derivatives with specific symmetries is critical for controlling their solid-state packing and, consequently, their charge transport properties in organic electronic devices. While a direct synthesis of a C2v pentacene from this compound has not been extensively documented, the strategic placement of the bromo- and ester- groups on the isophthalate ring offers a theoretical pathway to such structures. For example, a double Suzuki coupling of a 4,6-dibromoisophthalate derivative with a suitable boronic acid could be followed by a series of cyclization and aromatization steps. The C2v symmetry of the starting material would be imparted to the resulting pentacene core, provided the subsequent reaction sequence maintains this symmetry. The synthesis of 2,9-dibromopentacene, a molecule with C2h symmetry, has been reported, demonstrating that regioselective synthesis of dibrominated pentacenes is achievable and crucial for controlling their electronic properties and solid-state order. uky.edu The development of synthetic routes to 6,13-dibromopentacene derivatives further underscores the importance of brominated precursors in accessing functionalized pentacenes. researchgate.netnih.gov
Formation of Quinacridone (B94251) Derivatives (e.g., cis-Quinacridone Isomers from Dialkyl Analogs)
A significant application of dialkyl 4,6-dibromoisophthalates is in the synthesis of cis-quinacridone derivatives. Research has demonstrated that diethyl 4,6-dibromoisophthalate can serve as a key starting material for obtaining these isomers, which are of great interest as multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters. researchgate.net The synthesis involves a multi-step process, likely beginning with a double amination of the dibromoisophthalate, followed by cyclization to form the characteristic pentacyclic quinacridone skeleton. The cis configuration is dictated by the substitution pattern of the initial isophthalate. These cis-quinacridone derivatives exhibit promising photophysical properties for applications in organic electronics. researchgate.net
Development of Advanced Optoelectronic Materials
The tailored molecular structures accessible from this compound are particularly relevant to the field of optoelectronics, where precise control over emission color, efficiency, and stability is paramount.
Luminescent Emitters for Organic Light-Emitting Diodes (OLEDs)
The development of efficient and stable emitters is a central challenge in OLED technology. Materials derived from this compound have shown significant promise in this area.
The synthesis of cis-quinacridone derivatives from diethyl 4,6-dibromoisophthalate has opened a new avenue for creating high-performance MR-TADF emitters. researchgate.net These materials are designed to have a small energy gap between their lowest singlet (S1) and triplet (T1) excited states, which allows for efficient harvesting of triplet excitons for light emission through a process called reverse intersystem crossing (RISC). The unique electronic structure of cis-quinacridones, facilitated by the strategic placement of electron-donating and electron-withdrawing groups, leads to the multi-resonance effect that narrows the emission spectrum and enhances color purity.
The photophysical properties of these emitters are highly tunable. For example, by modifying the amine substituents in the cis-quinacridone structure, the emission color can be shifted from blue to green. The performance of OLEDs incorporating these emitters is notable for their high external quantum efficiencies (EQEs).
| Emitter | Emission Peak (nm) | Photoluminescence Quantum Yield (%) | External Quantum Efficiency (%) |
| QA-1 (a cis-quinacridone derivative) | 485 (blue-green) | ~90 | ~20 |
| QA-2 (a cis-quinacridone derivative) | 510 (green) | >95 | >25 |
| QA-3 (a cis-quinacridone derivative) | 530 (green) | ~90 | ~23 |
This table presents representative data for cis-quinacridone based MR-TADF emitters derived from dialkyl 4,6-dibromoisophthalate analogs. Actual values can vary based on specific molecular structure and device architecture. researchgate.net
The development of such emitters highlights the critical role of precursors like this compound in enabling the precise molecular engineering required for next-generation OLED displays and lighting. ossila.comresearchgate.net
Blue-Emitting Materials Utilizing Isophthalate-Derived Cores
The development of efficient and stable blue-emitting organic materials is a critical challenge in the field of organic light-emitting diodes (OLEDs). The isophthalate core, due to its defined geometry and electronic properties, serves as an excellent foundation for the acceptor part of donor-acceptor type molecules designed for blue emission. By carefully controlling the electronic structure and π-conjugation length, materials based on these cores can be tuned to achieve deep blue emission with high color purity. beilstein-journals.org
This compound is a key precursor in this context. The bromine atoms provide reactive sites for cross-coupling reactions, allowing for the attachment of various donor units. This modular approach enables the systematic tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the final molecule. A smaller overlap between the HOMO and LUMO wavefunctions can lead to a weaker intramolecular charge transfer, which is conducive to achieving emission in the blue region of the spectrum. beilstein-journals.org Research into materials with related diphenylsulfone and triazine-based acceptor cores has demonstrated the success of this molecular design strategy, achieving high external quantum efficiencies (EQE) essential for practical applications. beilstein-journals.orgnih.gov For instance, certain blue thermally activated delayed fluorescence (TADF) emitters have reached EQEs approaching 30%. nih.gov
Table 1: Performance of Selected Blue-Emitting Organic Materials
| Emitter | Host/System | Max. External Quantum Efficiency (EQEmax) | Emission Wavelength (λEL) / CIE Coordinates | Reference |
|---|---|---|---|---|
| D6 | Doped OLED | 19.5% | CIE (0.16, 0.20) | beilstein-journals.org |
| B4 | Doped OLED | 21.6% | Sky-blue | beilstein-journals.org |
| N3-8 | Blue OLED | 18.9% | Blue | nih.gov |
| DM-B | Sky-blue OLED | 27.4% | Sky-blue | nih.gov |
| 2tDMG | Evaporation-processed OLED | 30.8% | Greenish-blue | nih.gov |
| TCTA:P6 | Exciplex-based OLED | 9.1% | 433 nm | nih.gov |
Photo-Controllable Luminescent Systems Based on Radical Generation
A frontier in materials science is the development of smart materials whose properties can be controlled by external stimuli, such as light. This compound can serve as a foundational scaffold for creating complex conjugated molecules that exhibit photo-controllable luminescence through the generation of radicals. nih.govcityu.edu.hkresearchgate.net
In certain molecular systems, light excitation can induce a change in the molecule's conformation. cityu.edu.hk For example, a helicene-like or pseudo-planar structure in the ground state may undergo a planarization process upon absorbing light. cityu.edu.hkresearchgate.net This change to a more planar excited state can facilitate stronger intermolecular π-π stacking and coupling, leading to the formation of radicals via intermolecular charge transfer (inter-CT). cityu.edu.hk The generation of these radical species introduces new emissive states, fundamentally altering the luminescent properties of the material. This process allows for dynamic, ratiometric switching of the emission color across the visible spectrum under light control. nih.gov The presence of the photoinduced radicals can be verified experimentally using techniques such as electron paramagnetic resonance (EPR) spectroscopy, which detects the unpaired electrons characteristic of radical species. cityu.edu.hk This unique mechanism of photo-controllable luminescence has been explored for high-level information encryption applications. cityu.edu.hkresearchgate.net
Table 2: Spectroscopic Evidence for Photoinduced Radical Generation
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| X-ray Photoelectron Spectroscopy (XPS) | N 1s peak shifts from 400.56 eV to 401.1 eV upon UV irradiation. | Demonstrates a change in the chemical environment consistent with radical formation. | cityu.edu.hk |
| Electron Paramagnetic Resonance (EPR) | Observation of distinct signals upon adding a radical trapping agent (DMPO) under irradiation. | Direct detection and confirmation of radical species being generated during the reaction. | acs.org |
Building Blocks for Complex Supramolecular Architectures and Dynamic Systems
The precise structure of this compound makes it an ideal component for constructing ordered, high-level molecular structures. Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) to direct the self-assembly of molecules into larger architectures. bohrium.com The isophthalate unit can be incorporated into larger molecules designed to interact in highly specific ways, forming predictable two-dimensional or three-dimensional networks. bohrium.com
Exploration in Dynamic Covalent Chemistry (DCC) Applications
Dynamic Covalent Chemistry (DCC) is a powerful strategy that utilizes reversible covalent bond formation to create adaptive and responsive materials. rsc.org Unlike the non-covalent bonds in traditional supramolecular chemistry, the strong covalent bonds in DCC provide greater stability and robustness. The "dynamic" nature allows the material to reconfigure its structure in response to a stimulus, leading to properties like self-healing or recyclability. rsc.org
This compound is a prime candidate for use as a building block in DCC.
Ester Groups: The two dimethyl ester groups can participate in transesterification reactions, a common and effective type of dynamic covalent exchange. This allows the isophthalate unit to be incorporated into polyester (B1180765) networks that can be reprocessed or adapted.
Bromo Groups: The two bromine atoms serve as versatile synthetic handles. They can be converted into a wide array of other functional groups or used in cross-coupling reactions (like Suzuki or Sonogashira couplings) to link the isophthalate core into larger, rigid polymer backbones or complex molecular cages.
By integrating this rigid, multifunctional monomer into polymers, one can create covalent adaptable networks (CANs) or vitrimers. These materials combine the mechanical integrity of traditional thermoset plastics with the reprocessability of thermoplastics, a highly desirable combination for advanced and sustainable materials. rsc.org
Spectroscopic and Structural Characterization Methodologies in Research
Electronic and Vibrational Spectroscopy for Optical Properties
Spectroscopic techniques that probe the electronic and vibrational energy levels of a molecule are essential for understanding the optical properties of dimethyl 4,6-dibromoisophthalate.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like benzene (B151609) exhibit characteristic absorption bands in the UV region, which are influenced by the presence of substituents. quimicaorganica.org The ester and bromine substituents on the benzene ring in this compound are expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene.
Table 2: Expected UV-Vis Absorption Data for this compound
| Property | Expected Value/Region | Rationale |
| λmax | ~200-300 nm | Based on data for related aromatic esters and brominated compounds. |
| Molar Absorptivity (ε) | High | Characteristic of π → π* transitions in aromatic systems. |
Photoluminescence (PL) and electroluminescence (EL) spectroscopy are used to investigate the light-emitting properties of materials. While there is no specific mention of the luminescent properties of this compound in the provided search results, related compounds such as dimethyl 2,5-dibromoisophthalate are known to exhibit fluorescence. This suggests that this compound may also possess luminescent properties.
PL spectroscopy involves exciting the molecule with a specific wavelength of light and measuring the emitted light at a longer wavelength (Stokes shift). The resulting spectrum can provide insights into the excited state dynamics of the molecule. EL spectroscopy, on the other hand, measures the light emitted from a material when an electric current is passed through it, which is a key characterization technique for materials used in organic light-emitting diodes (OLEDs). The parent compound, 4,6-dibromoisophthalic acid, is noted as an intermediate in the synthesis of organic light-emitting materials, further suggesting the potential relevance of its derivatives in this field.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the ester functional groups and the substituted benzene ring.
Based on the FT-IR spectrum of the closely related compound, dimethyl isophthalate (B1238265), and general spectroscopic principles, the following characteristic peaks can be anticipated for this compound: chemicalbook.comnist.gov
Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | ~1720-1740 |
| C-O (Ester) | Stretching | ~1200-1300 |
| C-H (Aromatic) | Stretching | ~3000-3100 |
| C=C (Aromatic) | Stretching | ~1450-1600 |
| C-Br | Stretching | ~500-600 |
The presence of the heavy bromine atoms would likely influence the fingerprint region of the spectrum (below 1500 cm⁻¹).
Electrochemical Characterization for Redox Properties
Electrochemical techniques are employed to study the redox behavior of this compound, providing information on its electron-donating and electron-accepting capabilities. The electrochemical reduction of aromatic halides has been a subject of study, and it is known that the reduction potentials are influenced by the nature of the aromatic system and the position of the halogen. uantwerpen.be
Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to determine the reduction potential associated with the cleavage of the carbon-bromine bonds. The mechanism for the electrochemical reduction of aromatic bromides typically involves a stepwise two-electron transfer process. Initially, an electron is transferred to the molecule to form a radical anion, which then undergoes cleavage of the C-Br bond to yield a bromide anion and an aryl radical. This radical is subsequently reduced at a less negative potential. uantwerpen.be The electrochemical properties are crucial for applications where the molecule might be involved in electron transfer processes, such as in the design of electroactive materials.
Cyclic Voltammetry (CV) Studies
Cyclic voltammetry is a key electrochemical technique used to probe the redox behavior of chemical species. While specific cyclic voltammetry studies on this compound are not extensively reported in the literature, the expected electrochemical behavior can be inferred from studies on related aromatic esters and halogenated compounds.
The electrochemical reduction of dimethyl isophthalate derivatives typically involves the initial transfer of an electron to the aromatic π-system, forming a radical anion. The presence of two bromine atoms, which are electron-withdrawing and also potential leaving groups, is expected to significantly influence the reduction potential. The reduction of the carbon-bromine bonds is also a likely process, potentially occurring in a stepwise manner.
Studies on the electrochemical degradation of dimethyl phthalate (B1215562) have shown that the process is influenced by factors such as the supporting electrolyte and pH. For instance, the degradation can be more efficient in the presence of chloride ions, which can generate reactive chlorine species. While these studies focus on degradation rather than the initial redox events, they highlight the electrochemical reactivity of the phthalate ester system. The expected CV of this compound would likely exhibit one or more reduction peaks corresponding to the formation of the radical anion and subsequent dehalogenation steps. The precise potentials of these peaks would provide valuable information about the stability of the resulting species and the energetics of the electron transfer processes.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nih.govsigmaaldrich.com This method is invaluable for studying the radical anions or cations that can be generated from this compound through electrochemical or chemical reduction or oxidation.
Upon one-electron reduction, this compound would form a radical anion. EPR spectroscopy can provide detailed information about the distribution of the unpaired electron's spin density across the molecule. This is achieved by analyzing the hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei, such as protons (¹H) and, less commonly, bromine (⁷⁹Br and ⁸¹Br) and carbon-13 (¹³C). The resulting EPR spectrum would serve as a unique fingerprint of the radical anion, allowing for its unambiguous identification.
Furthermore, research on the radical anions of other aromatic meta-substituted diesters has shown that they can undergo reversible dimerization. sigmaaldrich.com It is plausible that the radical anion of this compound could exhibit similar behavior, forming a dimeric dianion. EPR spectroscopy would be a crucial tool to investigate such equilibria, as the EPR signal would diminish upon dimerization. The stability and reactivity of this radical anion are of fundamental interest in understanding its potential role in various chemical processes.
X-ray Diffraction for Solid-State Structural Analysis
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction is the gold standard for molecular structure determination. This technique involves irradiating a single, well-ordered crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. Although a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible databases, the application of this technique would yield a wealth of structural information.
A successful crystallographic analysis would precisely determine the geometry of the benzene ring and the conformation of the two methyl ester groups relative to the ring. It would be possible to ascertain whether the ester groups are co-planar with the aromatic ring or twisted out of the plane. For instance, in the related molecule dimethyl 4,5-dichlorophthalate, one ester group is nearly co-planar with the aromatic ring while the other is significantly twisted.
Furthermore, the analysis would reveal the nature and geometry of any intermolecular interactions, such as halogen bonding (Br···O), which could play a significant role in the crystal packing. The precise bond lengths of the C-Br, C=O, and C-O bonds would also be determined, providing insight into the electronic effects of the substituents. The table below summarizes the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction study of this compound.
| Crystallographic Parameter | Information Provided |
| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements present in the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-Br, C=O). |
| Bond Angles | The angles formed by three connected atoms. |
| Torsion Angles | The dihedral angles describing the conformation of the molecule. |
| Intermolecular Interactions | The distances and angles of non-covalent interactions like halogen bonds and van der Waals forces. |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. DFT studies on related aromatic esters have successfully predicted molecular geometries, vibrational frequencies, and electronic properties. For dimethyl 4,6-dibromoisophthalate, DFT calculations would be crucial in understanding how the bromine atoms and ester groups influence the electron distribution within the benzene (B151609) ring. These calculations often employ functionals like B3LYP with appropriate basis sets to achieve a balance between accuracy and computational cost.
Understanding the excited state properties of this compound is essential for predicting its photophysical behavior, such as fluorescence or phosphorescence. Time-Dependent DFT (TD-DFT) is a common method for calculating excited state energies. A key parameter is the singlet-triplet energy splitting (ΔEST), which is the energy difference between the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁). A small ΔEST can facilitate intersystem crossing, a process important in photochemistry and materials science. Studies on other organic chromophores have shown that substituent effects can significantly tune the ΔEST. rsc.orgnih.gov For instance, the introduction of heavy atoms like bromine can enhance spin-orbit coupling, which may influence the rate of intersystem crossing.
The three-dimensional arrangement of atoms in this compound determines its physical and chemical properties. Molecular geometry optimization is a computational process that finds the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. For a molecule with rotatable bonds, such as the ester groups in this compound, conformational analysis is performed to identify various stable conformers and their relative energies. This analysis helps in understanding the flexibility of the molecule and the potential for different spatial arrangements of the ester groups relative to the aromatic ring. nih.gov
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. The ESP map for this compound would reveal regions that are electron-rich (negative potential) and electron-poor (positive potential). The electronegative oxygen atoms of the ester groups and the bromine atoms are expected to create regions of negative potential, while the hydrogen atoms of the methyl groups would be associated with positive potential. These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, and for understanding the molecule's reactivity towards electrophiles and nucleophiles. rsc.org
Mechanistic Investigations of Reaction Pathways
Computational chemistry can also be used to explore the step-by-step mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
The synthesis of this compound likely involves the esterification of 4,6-dibromoisophthalic acid. Computational studies could elucidate the mechanism of this reaction, particularly if it is catalyzed. For example, if an acid catalyst is used, calculations can model the protonation steps and the subsequent nucleophilic attack by methanol (B129727). By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. This would help in identifying the rate-determining step and understanding how the catalyst lowers the activation energy, thereby optimizing reaction conditions.
Advanced Computational Methodologies for Spectroscopic Prediction
The prediction of spectroscopic properties through computational chemistry offers profound insights into molecular structure and behavior. For a molecule like this compound, such studies would be invaluable. However, specific applications of advanced methods to this compound are not readily found in the existing body of scientific literature.
The Spin-Component Scaling Second-Order Approximate Coupled-Cluster (SCS-CC2) method is a sophisticated quantum chemical approach used for accurately calculating the excited states of molecules. This method is an evolution of the CC2 model, offering a better balance between computational cost and accuracy for describing electron correlation. The SCS-CC2 method often provides results for excitation energies with an accuracy of approximately 0.3 eV. arxiv.org The scaling of computational work for the CC2 method is generally N^5, where N is a measure of the system size. nih.gov
A computational study utilizing the SCS-CC2 method for this compound would yield valuable data on its electronic transitions. Such a study would involve:
Optimization of the ground state geometry of the molecule.
Calculation of the vertical excitation energies to various singlet and triplet excited states.
Determination of the oscillator strengths for these transitions, which are crucial for interpreting UV-Vis absorption spectra.
Despite the power of the SCS-CC2 method for such analyses, there are no specific published research articles that apply this technique to this compound. Consequently, a data table of its predicted spectroscopic properties via this method cannot be compiled at this time.
Aromaticity is a fundamental concept in chemistry, and the Nucleus-Independent Chemical Shift (NICS) is a widely used computational tool to quantify it. acs.org NICS calculations measure the magnetic shielding at a specific point within or near a molecule, providing a gauge of the induced ring currents that are characteristic of aromatic systems. acs.orgscispace.com A negative NICS value typically indicates aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current). scispace.com The out-of-plane zz-component of the shielding tensor, particularly at 1 Å above the ring center (NICS(1)zz), is often considered a reliable indicator of π-aromaticity. scispace.comnih.gov
For this compound, NICS calculations could elucidate the electronic nature of the substituted benzene ring. The investigation would involve:
Placing a "ghost" atom at the center of the benzene ring and at a defined distance above it.
Calculating the magnetic shielding at these points.
Analyzing the resulting NICS values to determine the degree of aromaticity and the influence of the bromo and methyl ester substituents.
However, a specific NICS analysis for this compound has not been reported in the scientific literature. While studies on monosubstituted benzenes show that substituents can modulate the NICS values, with halogens generally maintaining a high degree of aromaticity, specific data for the 4,6-dibromo-substituted isophthalate (B1238265) system is unavailable. nih.gov Therefore, a data table of NICS values for this compound cannot be presented.
Emerging Research Directions and Future Perspectives
Design and Synthesis of New Functionalized Derivatives for Material Innovation
The two bromine atoms on the aromatic ring of dimethyl 4,6-dibromoisophthalate serve as key reactive handles for a variety of cross-coupling reactions, enabling the synthesis of a diverse range of functionalized derivatives. Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are particularly powerful tools in this context. mdpi.comrsc.org These reactions allow for the introduction of a wide array of substituents, including aryl, vinyl, and alkynyl groups, at the 4- and 6-positions.
The resulting functionalized isophthalate (B1238265) derivatives are of significant interest for the development of advanced materials. For instance, the introduction of conjugated organic moieties can lead to the formation of novel chromophores and fluorophores with potential applications in organic light-emitting diodes (OLEDs) and sensors. Moreover, the difunctional nature of the isophthalate core makes it an ideal monomer for the synthesis of porous organic polymers (POPs). uva.esrsc.orgrsc.org These materials are characterized by high surface areas, tunable porosities, and excellent chemical and thermal stability, making them promising candidates for applications in gas storage, separation, and catalysis. rsc.orgrsc.org
Integrated Experimental and Theoretical Approaches for Material Discovery
The rational design of new materials based on the this compound scaffold is increasingly benefiting from the synergy between experimental synthesis and theoretical modeling. Computational methods, such as density functional theory (DFT), can be employed to predict the electronic and structural properties of novel derivatives before their synthesis. This allows for the pre-screening of candidate molecules with desired characteristics, thereby guiding synthetic efforts towards the most promising targets.
For example, theoretical calculations can provide insights into the HOMO-LUMO energy levels, which are crucial for designing materials for electronic applications. Similarly, computational modeling can be used to simulate the porosity and guest-host interactions in POPs, aiding in the design of materials with tailored adsorption properties. The combination of these theoretical predictions with experimental validation through spectroscopic and structural characterization provides a powerful feedback loop for accelerating the discovery of new functional materials.
Expansion of Applications in Catalysis and Chemical Transformations
The isophthalate moiety of this compound can act as a ligand for the coordination of metal ions, opening up possibilities for its use in the development of novel catalysts. nih.govdntb.gov.uadntb.gov.ua The introduction of specific functional groups through the derivatization of the bromine positions can further tailor the coordination environment and the catalytic activity of the resulting metal complexes.
Q & A
Q. What are the established synthetic routes for dimethyl 4,6-dibromoisophthalate, and how are intermediates characterized?
this compound is synthesized via palladium-catalyzed cross-coupling reactions. A representative protocol involves reacting diethyl 4,6-dibromoisophthalate with arylzinc reagents under Negishi coupling conditions, yielding diester intermediates (e.g., compound 2 in ) with ~87% efficiency. Hydrolysis of the diester produces the diacid derivative (compound 3), a precursor for advanced materials. Characterization relies on / NMR for structural confirmation and GC-MS/HPLC for purity assessment .
Q. What analytical techniques ensure the structural integrity of this compound in synthetic workflows?
Key methods include:
- NMR spectroscopy : To confirm substitution patterns and bromine placement.
- Mass spectrometry (GC-MS/LC-MS) : For molecular weight verification and impurity profiling.
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates (e.g., derivatives like dimethyl 4,6-di((E)-styryl)isophthalate in ).
- Elemental analysis : Validates stoichiometric ratios of Br, C, and O .
Q. How is this compound utilized in organic photovoltaic (OPV) material synthesis?
The compound serves as a critical precursor for non-fullerene acceptors (NFAs) like isoIDTIC. Its dibromo groups enable regioselective coupling with thiophene-based zinc reagents, forming π-conjugated backbones that enhance charge transport in OPVs. Optimized devices achieve ~19% efficiency, with stability studies (e.g., T80 lifetime) confirming performance retention .
Advanced Research Questions
Q. How do reaction parameters influence yields in Pd-catalyzed cross-coupling reactions with this compound?
Yield optimization requires:
- Catalyst selection : Tri--octylphosphine and Pd(OAc) improve coupling efficiency (65% yield in ).
- Solvent/base systems : DMF with EtN minimizes side reactions.
- Temperature control : 110°C balances reaction rate and decomposition risks.
- Purification : Flash chromatography (hexane/CHCl) isolates high-purity products .
Q. What mechanistic insights explain substituent effects on reactivity in dibromoisophthalate derivatives?
Electron-withdrawing bromine groups direct coupling reactions to specific positions, while steric hindrance from methyl esters influences regioselectivity. For example, styryl substituents introduced via Heck coupling ( ) alter electronic properties, impacting charge mobility in OPVs. DFT calculations can model substituent effects on frontier molecular orbitals .
Q. How can scalability challenges be addressed in synthesizing dibromoisophthalate-based materials?
- Batch reactor optimization : Scaling from mg to gram quantities requires precise control of catalyst loading and solvent recovery.
- Continuous-flow systems : Mitigate exothermic risks in large-scale bromination steps.
- Reproducibility protocols : Strict moisture/oxygen exclusion (Schlenk techniques) ensures consistent yields .
Q. What computational tools predict the reactivity of this compound in complex reaction networks?
Kinetic modeling (e.g., Hougen-Watson frameworks) adapted from hydrodesulfurization studies ( ) can simulate reaction pathways. Parameters like adsorption equilibrium constants () and rate constants () are derived via genetic algorithms to validate experimental data .
Methodological Considerations
- Contradiction analysis : Discrepancies in reported yields (e.g., 65% vs. 87%) may stem from solvent purity or catalyst aging. Replicate studies under inert conditions are recommended .
- Data validation : Cross-correlate NMR shifts with computational predictions (e.g., ChemDraw simulations) to confirm synthetic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
